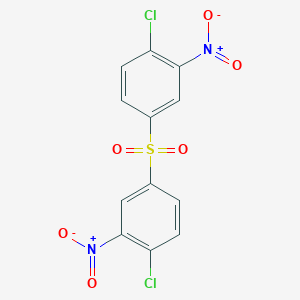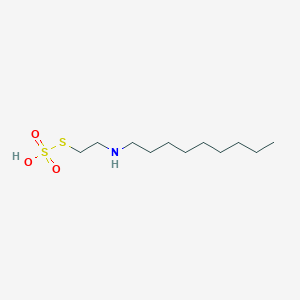
1-(2-Sulfosulfanylethylamino)nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)nonane, also known as SSEN, is a water-soluble compound that has been widely used in scientific research. It is a derivative of nitrilotriacetic acid and is commonly used as a chelating agent for metal ions. SSEN has been found to have a variety of applications in biochemical and physiological research, including protein purification, enzyme assays, and protein labeling.
Mécanisme D'action
1-(2-Sulfosulfanylethylamino)nonane acts as a chelating agent by binding to metal ions and forming stable complexes. The sulfonate group on 1-(2-Sulfosulfanylethylamino)nonane enhances its water solubility, making it an effective chelating agent in aqueous solutions. 1-(2-Sulfosulfanylethylamino)nonane can bind to a variety of metal ions, including nickel, cobalt, and copper.
Effets Biochimiques Et Physiologiques
1-(2-Sulfosulfanylethylamino)nonane has been found to have a minimal effect on biochemical and physiological systems. It is non-toxic and does not interfere with enzyme activity or protein function. 1-(2-Sulfosulfanylethylamino)nonane is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Sulfosulfanylethylamino)nonane is its water solubility, which makes it easy to use in aqueous solutions. It is also stable under a variety of conditions, making it a reliable reagent for biochemical and physiological experiments. However, 1-(2-Sulfosulfanylethylamino)nonane can be expensive and may not be suitable for experiments that require large quantities of reagents.
List of
Orientations Futures
1. Development of new chelating agents with improved properties
2. Investigation of the binding specificity of 1-(2-Sulfosulfanylethylamino)nonane for different metal ions
3. Study of the effect of 1-(2-Sulfosulfanylethylamino)nonane on protein structure and function
4. Optimization of 1-(2-Sulfosulfanylethylamino)nonane purification methods
5. Development of new applications for 1-(2-Sulfosulfanylethylamino)nonane in biochemical and physiological research.
Méthodes De Synthèse
1-(2-Sulfosulfanylethylamino)nonane can be synthesized by reacting nitrilotriacetic acid with 2-aminoethanethiol in the presence of sodium hydroxide. The resulting compound is then sulfonated with sulfuric acid to produce 1-(2-Sulfosulfanylethylamino)nonane.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)nonane has been widely used in scientific research as a chelating agent for metal ions. It has been found to be particularly effective in the purification of His-tagged proteins, which are commonly used in recombinant protein expression systems. 1-(2-Sulfosulfanylethylamino)nonane can also be used in enzyme assays to measure the activity of metal-dependent enzymes.
Propriétés
Numéro CAS |
1921-44-4 |
|---|---|
Nom du produit |
1-(2-Sulfosulfanylethylamino)nonane |
Formule moléculaire |
C11H25NO3S2 |
Poids moléculaire |
283.5 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)nonane |
InChI |
InChI=1S/C11H25NO3S2/c1-2-3-4-5-6-7-8-9-12-10-11-16-17(13,14)15/h12H,2-11H2,1H3,(H,13,14,15) |
Clé InChI |
RLZLGGSREJEDMI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid hydrogen S-(2-nonylaminoethyl) ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)
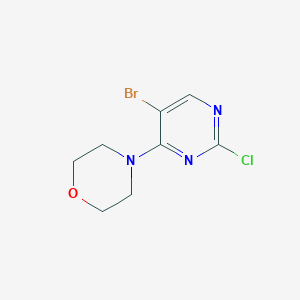
![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)

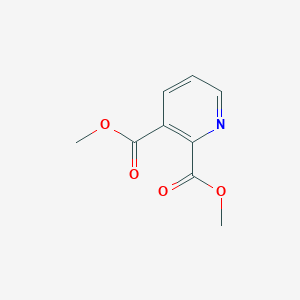
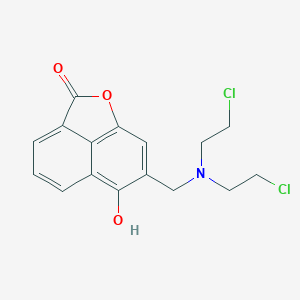
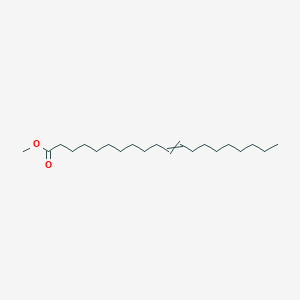
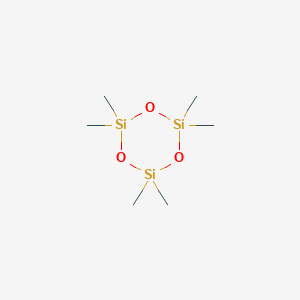
![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)
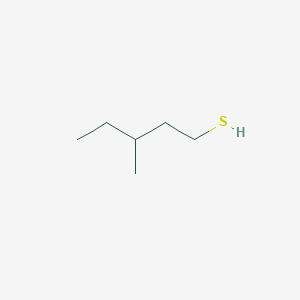
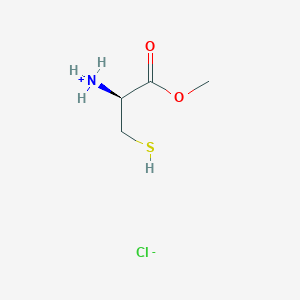
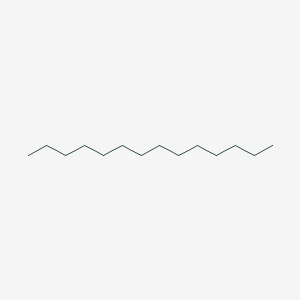
![Sodium 6-[(4-amino-M-tolyl)azo]toluene-3-sulphonate](/img/structure/B157293.png)
